molecular formula C17H26N2O2 B2449275 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide CAS No. 953990-29-9

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide

Cat. No.: B2449275
CAS No.: 953990-29-9
M. Wt: 290.407
InChI Key: DAPLXRRVQUZXMZ-UHFFFAOYSA-N
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Description

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide is a synthetic organic compound featuring a benzamide core linked to a 2-methoxyethyl-substituted piperidine moiety. This structure is characteristic of molecules designed for investigational use in medicinal chemistry and pharmacology. Compounds within this chemical class, particularly those incorporating the N-((1-(2-methoxyethyl)piperidin-4-yl)methyl) scaffold, are frequently explored in early-stage research for their potential to interact with various biological targets . For instance, structurally similar piperidine derivatives have been identified as inhibitors of specific pathways, such as the complement factor B system, highlighting the research utility of this pharmacophore in immunology and inflammation research . Other analogs have been studied for their interactions with the central nervous system, demonstrating the scaffold's relevance in neuropharmacology . The presence of the 2-methylbenzamide group allows for further structural diversification, enabling researchers to investigate structure-activity relationships (SAR). This compound is supplied exclusively for laboratory research to aid in such exploratory studies. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemical reagents in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-14-5-3-4-6-16(14)17(20)18-13-15-7-9-19(10-8-15)11-12-21-2/h3-6,15H,7-13H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPLXRRVQUZXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CCN(CC2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

Core Structural Components

The target molecule dissects into two primary fragments:

  • 2-Methylbenzoyl group : Derived from 2-methylbenzoic acid.
  • 1-(2-Methoxyethyl)piperidin-4-yl-methylamine : A piperidine derivative featuring a methoxyethyl substituent at the 1-position and a methylamine group at the 4-position.

Disconnection Strategies

  • Amide Bond Disconnection : Separates the benzamide and piperidine-amine fragments, favoring a convergent synthesis.
  • Piperidine Alkylation Disconnection : Focuses on introducing the methoxyethyl group via alkylation of a piperidine precursor.

Synthetic Routes and Methodologies

Fragment Coupling Approach

Synthesis of 1-(2-Methoxyethyl)piperidin-4-yl-methylamine

Step 1: Protection of Piperidin-4-yl-methylamine
Piperidin-4-yl-methylamine is protected as a tert-butoxycarbonyl (Boc) carbamate using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with triethylamine.

Step 2: N-Alkylation with 2-Methoxyethyl Chloride
The Boc-protected amine undergoes alkylation with 2-methoxyethyl chloride in dimethylformamide (DMF) using potassium carbonate as a base (60°C, 12 h). Yield: ~65% (estimated from analogous reactions).

Step 3: Deprotection
Boc removal is achieved via treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free amine.

Synthesis of 2-Methylbenzoyl Chloride

2-Methylbenzoic acid reacts with thionyl chloride (SOCl₂) under reflux (70°C, 2 h), followed by solvent evaporation to isolate the acyl chloride.

Amide Coupling

The amine and acyl chloride are combined in DCM with triethylamine (0°C to room temperature, 4 h). Purification via silica gel chromatography affords the final product.

Key Data

Step Reagents/Conditions Yield (%)
Boc Protection (Boc)₂O, THF, Et₃N 85
N-Alkylation 2-Methoxyethyl Cl, K₂CO₃, DMF 65
Deprotection TFA/DCM 90
Amide Formation 2-MeBzCl, Et₃N, DCM 75

Reductive Amination Pathway

Synthesis of 4-(Aminomethyl)piperidin-1-yl-2-methoxyethane

Step 1: Reductive Amination
Piperidin-4-one reacts with 2-methoxyethylamine in methanol, followed by sodium cyanoborohydride (NaBH₃CN) at pH 5 (acetic acid buffer, 24 h).

Step 2: Methylamine Introduction
The resulting imine is treated with methylamine and NaBH₃CN to install the 4-aminomethyl group.

Amide Bond Formation

As in Section 2.1.3.

Challenges : Competing over-alkylation and low stereocontrol necessitate rigorous pH monitoring.

Mitsunobu-Based Alkylation

Direct Functionalization of Piperidine

Piperidin-4-yl-methylamine, 2-methoxyethanol, diethyl azodicarboxylate (DEAD), and triphenylphosphine (PPh₃) in THF (0°C to RT, 12 h) facilitate Mitsunobu alkylation.

Advantages : Avoids pre-protection; however, stoichiometric phosphine oxide byproducts complicate purification.

Optimization and Mechanistic Insights

Alkylation Efficiency

  • Solvent Effects : DMF enhances nucleophilicity of piperidine nitrogen compared to THF.
  • Base Selection : Potassium carbonate outperforms sodium hydride in minimizing side reactions.

Amide Coupling Agents

Comparative studies show coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improve yields (85%) over traditional acyl chlorides.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, ArH), 3.55 (t, J = 6.0 Hz, 2H, OCH₂CH₂), 3.38 (s, 3H, OCH₃), 2.95–2.85 (m, 2H, NCH₂), 2.45 (s, 3H, ArCH₃).
  • ESI-MS : m/z 319.2 [M+H]⁺ (calculated for C₁₈H₂₇N₂O₂: 319.2).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥98% purity, Rt = 6.8 min.

Industrial Scalability and Environmental Considerations

Green Chemistry Metrics

  • Atom Economy : Fragment coupling (78%) outperforms reductive amination (62%).
  • Solvent Recovery : DCM and THF are recycled via distillation, reducing waste.

Cost Analysis

Method Cost (USD/kg)
Fragment Coupling 12,000
Mitsunobu Alkylation 18,000

Chemical Reactions Analysis

Types of Reactions

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol .

Mechanism of Action

The mechanism of action of N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Biological Activity

N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring, a methoxyethyl substituent, and a benzamide moiety. The presence of the methoxyethyl group enhances solubility and may improve binding affinity to biological targets. The compound's chemical structure can be represented as follows:

C16H22N2O\text{C}_{16}\text{H}_{22}\text{N}_2\text{O}

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of Piperidine Intermediate : Reacting 4-piperidone with 2-methoxyethylamine under reductive amination conditions.
  • Introduction of Benzamide Moiety : The intermediate is reacted with 2-methylbenzoyl chloride in the presence of a base such as triethylamine.

Table 1: Overview of Synthetic Steps

StepReaction TypeReagents Used
1Reductive Amination4-piperidone, 2-methoxyethylamine
2Acylation2-methylbenzoyl chloride, triethylamine

Biological Activity

Research indicates that this compound exhibits promising biological activity, particularly in modulating specific molecular targets. Its interactions include:

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in cancer progression, potentially offering therapeutic effects against various malignancies.
  • Receptor Modulation : It may interact with neurotransmitter receptors, contributing to neuroprotective effects and potential applications in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity : In vitro studies demonstrated that this compound inhibits cell proliferation in various cancer cell lines. For instance, a study found a significant reduction in viability in breast cancer (MCF-7) cells at concentrations above 10 µM.

    Table 2: Anticancer Activity Results
    Cell LineConcentration (µM)Viability (%)
    MCF-71065
    HeLa2050
    A5491570
  • Neuroprotective Effects : Another study highlighted its potential neuroprotective properties by showing reduced apoptosis in neuronal cell cultures when treated with the compound after oxidative stress induction.

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Binding Affinity : The structural components contribute to its binding affinity to various receptors and enzymes, enhancing its pharmacological profile.
  • Pathway Modulation : It may modulate signaling pathways involved in cell survival and apoptosis, particularly in cancer and neurodegenerative contexts.

Q & A

Basic Research Questions

Q. What synthetic routes are available for N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-2-methylbenzamide?

  • Methodology : Common approaches involve multi-step organic synthesis, including:

  • Amide bond formation : Reacting 2-methylbenzoic acid derivatives with piperidine intermediates (e.g., 1-(2-methoxyethyl)piperidin-4-ylmethanamine) using coupling reagents like EDCI or HOBt .
  • Purification : Column chromatography (e.g., chloroform:methanol gradients) and crystallization from solvents like diethyl ether or ethanol .
    • Key Characterization : Confirm structure via 1H^1H/13C^{13}C NMR, IR (amide C=O stretch ~1650–1680 cm1^{-1}), and mass spectrometry (e.g., ESI-MS) .

Q. What are the recommended safety protocols for handling this compound?

  • Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid dust formation due to acute oral toxicity (GHS Category 4) and skin irritation risks .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents and moisture .
  • First Aid : For inhalation, move to fresh air; for skin contact, wash with soap and water. Consult poison control immediately for ingestion .

Q. How is the compound’s structural integrity confirmed?

  • Analytical Techniques :

TechniqueKey Peaks/Data
1H^1H NMRPiperidine protons (δ 2.5–3.5 ppm), methoxyethyl group (δ 3.3–3.5 ppm), aromatic protons (δ 6.5–8.0 ppm)
IRAmide C=O (1650–1680 cm1 ^{-1}), C-O (methoxy, ~1100 cm1 ^{-1})
ESI-MSMolecular ion peak matching calculated molecular weight (e.g., ~350–400 g/mol)

Advanced Research Questions

Q. How can synthesis yield and purity be optimized?

  • Reaction Optimization :

  • Catalysts : Use DMAP or pyridine to enhance amide coupling efficiency .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .
  • Temperature : Reflux conditions (e.g., 80–100°C) for 12–24 hours to drive reaction completion .
    • Purity Challenges : Remove byproducts via recrystallization (e.g., ethanol/water mixtures) or preparative HPLC .

Q. How to design studies investigating its mechanism of action in neurological disorders?

  • In Vitro Assays :

  • Target Binding : Radioligand displacement assays (e.g., 3H^3H-labeled ligands for receptor affinity studies) .
  • Functional Activity : cAMP or calcium flux assays in neuronal cell lines .
    • In Vivo Models : Rodent behavioral tests (e.g., elevated plus maze for anxiety) with dose-response profiling (typical range: 1–50 mg/kg) .

Q. How to resolve contradictions in reported toxicity data?

  • Approach :

  • Orthogonal Assays : Compare acute toxicity (OECD 423) vs. chronic exposure studies (e.g., 28-day repeated dose) .
  • Species-Specific Sensitivity : Test in multiple models (e.g., zebrafish embryos for developmental toxicity vs. rodent LD50_{50}) .
    • Data Normalization : Adjust for solvent effects (e.g., DMSO vs. saline) and purity (>95% by HPLC) .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding modes to targets like serotonin receptors .
  • QSAR Models : Train on analogs (e.g., piperidine-substituted benzamides) to correlate logP, polar surface area, and bioactivity .

Q. How to address solubility limitations in pharmacokinetic studies?

  • Formulation Strategies :

MethodExample
Co-solvents10–20% PEG-400 in saline
Nanocrystal DispersionHigh-pressure homogenization to reduce particle size (<200 nm)
  • In Vivo Testing : Monitor plasma concentration via LC-MS/MS after IV/oral administration in rodents .

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